Cas no 953084-91-8 ((9H-fluoren-9-yl)methyl N-(4-ethynylphenyl)carbamate)

(9H-Fluoren-9-yl)methyl N-(4-ethynylphenyl)carbamate is a specialized carbamate derivative featuring both fluorenylmethyl (Fmoc) and ethynylphenyl functional groups. This compound is particularly valuable in peptide synthesis and click chemistry applications due to its dual reactivity. The Fmoc group serves as a robust protecting group for amines, enabling selective deprotection under mild basic conditions, while the ethynyl moiety allows for efficient participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its stability under standard peptide coupling conditions and compatibility with solid-phase synthesis make it a versatile intermediate for constructing complex biomolecular architectures. The compound’s well-defined reactivity profile ensures high selectivity in orthogonal protection strategies.
(9H-fluoren-9-yl)methyl N-(4-ethynylphenyl)carbamate structure
953084-91-8 structure
Product Name:(9H-fluoren-9-yl)methyl N-(4-ethynylphenyl)carbamate
CAS No:953084-91-8
MF:C23H17NO2
MW:339.386585950851
MDL:MFCD32848707
CID:5560823
PubChem ID:87467048
Update Time:2025-10-28

(9H-fluoren-9-yl)methyl N-(4-ethynylphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • (9H-fluoren-9-yl)methyl N-(4-ethynylphenyl)carbamate
    • SCHEMBL3017639
    • 953084-91-8
    • 4-Ethynylphenylcarbamic acid 9H-fluorene-9-ylmethyl ester
    • EN300-33240860
    • 1-(fmoc-amino)-4-ethynyl-benzene
    • MDL: MFCD32848707
    • Inchi: 1S/C23H17NO2/c1-2-16-11-13-17(14-12-16)24-23(25)26-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h1,3-14,22H,15H2,(H,24,25)
    • InChI Key: VFOITPCIARNQAF-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(C#C)=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 339.125928785g/mol
  • Monoisotopic Mass: 339.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 520
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 38.3Ų

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(9H-fluoren-9-yl)methyl N-(4-ethynylphenyl)carbamate Related Literature

Additional information on (9H-fluoren-9-yl)methyl N-(4-ethynylphenyl)carbamate

Recent Advances in the Application of (9H-fluoren-9-yl)methyl N-(4-ethynylphenyl)carbamate (CAS: 953084-91-8) in Chemical Biology and Pharmaceutical Research

The compound (9H-fluoren-9-yl)methyl N-(4-ethynylphenyl)carbamate (CAS: 953084-91-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery, bioconjugation, and materials science. This research briefing synthesizes the latest findings on this compound, highlighting its synthetic utility, biological relevance, and potential therapeutic applications.

Recent studies have demonstrated the efficacy of (9H-fluoren-9-yl)methyl N-(4-ethynylphenyl)carbamate as a key intermediate in the synthesis of bioactive molecules. Its ethynylphenyl moiety enables facile click chemistry reactions, making it a valuable tool for the development of targeted drug delivery systems. For instance, researchers have successfully employed this compound in the construction of antibody-drug conjugates (ADCs), where its carbamate group serves as a stable linker between the antibody and the cytotoxic payload.

In the realm of chemical biology, (9H-fluoren-9-yl)methyl N-(4-ethynylphenyl)carbamate has been utilized as a fluorescent probe for imaging applications. The fluorenylmethyl group provides excellent photophysical properties, allowing for high-resolution visualization of cellular processes. A 2023 study published in the Journal of Medicinal Chemistry reported its use in tracking protein-protein interactions in real-time, offering new insights into intracellular signaling pathways.

From a pharmaceutical perspective, this compound has shown promise in the development of novel kinase inhibitors. The ethynylphenyl carbamate scaffold has been modified to create selective inhibitors for various kinases implicated in cancer and inflammatory diseases. Molecular docking studies have revealed that derivatives of (9H-fluoren-9-yl)methyl N-(4-ethynylphenyl)carbamate can effectively bind to the ATP-binding sites of target kinases, with IC50 values in the nanomolar range.

The synthetic accessibility of (9H-fluoren-9-yl)methyl N-(4-ethynylphenyl)carbamate has also been a focus of recent research. A 2024 publication in Organic Letters described an improved synthetic route that achieves higher yields and better purity compared to previous methods. This advancement is particularly important for scaling up production for preclinical and clinical studies.

Looking forward, researchers are exploring the potential of (9H-fluoren-9-yl)methyl N-(4-ethynylphenyl)carbamate in the development of PROTACs (proteolysis targeting chimeras) and other targeted protein degradation technologies. Its dual functionality - the fluorenylmethyl group for solubility and the ethynylphenyl moiety for conjugation - makes it an attractive building block for these emerging therapeutic modalities.

In conclusion, (9H-fluoren-9-yl)methyl N-(4-ethynylphenyl)carbamate (CAS: 953084-91-8) represents a versatile and valuable compound in modern chemical biology and pharmaceutical research. Its applications span from drug discovery to diagnostic tools, and ongoing research continues to uncover new potential uses for this molecular scaffold. As synthetic methods improve and our understanding of its biological interactions deepens, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

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